Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride

Description

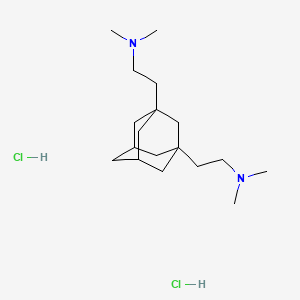

Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride (CAS: Not explicitly listed in evidence; structurally inferred) is a derivative of the adamantane scaffold, a rigid, diamondoid hydrocarbon known for its thermal stability and lipophilicity. This compound features two 2-dimethylaminoethyl groups at the 1- and 3-positions of the adamantane core, with the amino groups protonated as dihydrochloride salts. Such modifications enhance solubility in polar solvents and introduce tertiary amine functionality, which may facilitate interactions with biological targets or metal ions.

Properties

CAS No. |

52673-65-1 |

|---|---|

Molecular Formula |

C18H36Cl2N2 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

2-[3-[2-(dimethylamino)ethyl]-1-adamantyl]-N,N-dimethylethanamine;dihydrochloride |

InChI |

InChI=1S/C18H34N2.2ClH/c1-19(2)7-5-17-10-15-9-16(11-17)13-18(12-15,14-17)6-8-20(3)4;;/h15-16H,5-14H2,1-4H3;2*1H |

InChI Key |

FAPJKUXLWRHQRD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC12CC3CC(C1)CC(C3)(C2)CCN(C)C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure

Based on literature synthesis protocols, the preparation can be summarized as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Adamantane or 1,3-diaminoadamantane, 2-chloro-N,N-dimethylethylamine, base (e.g., triethylamine or pyridine), anhydrous solvent (dichloromethane or chloroform), inert atmosphere (nitrogen) | Alkylation reaction where the amino groups on adamantane undergo nucleophilic substitution with 2-chloro-N,N-dimethylethylamine, typically at room temperature or slightly elevated temperatures (40–60°C) to optimize yield and minimize side reactions. |

| 2 | Hydrochloric acid (HCl), ethanol/water mixture | Salt formation step where the tertiary amine groups are protonated to form the dihydrochloride salt, often by treatment with HCl in an ethanol/water solvent system, followed by recrystallization to purify the product. |

Reaction Conditions and Optimization

- Solvent: Anhydrous dichloromethane or chloroform is preferred for the alkylation step to avoid hydrolysis and side reactions.

- Temperature: Maintaining 40–60°C during alkylation improves reaction kinetics without excessive byproduct formation.

- Base: Triethylamine or pyridine scavenges the released hydrochloric acid, driving the reaction forward.

- Atmosphere: An inert nitrogen atmosphere prevents oxidation of sensitive intermediates.

- Purification: Recrystallization from ethanol/water mixtures achieves purity greater than 95%.

Industrial Scale Considerations

Industrial synthesis follows similar principles but employs:

- Large-scale reactors with precise temperature and pressure control.

- Continuous monitoring of reaction parameters to optimize yield.

- Purification via crystallization and/or distillation.

- Strict safety protocols due to handling of reactive alkylating agents and acid salts.

Chemical Reaction Analysis

Types of Reactions Involved

- Nucleophilic Substitution: The primary reaction where the adamantane amine groups substitute the chlorine atom of 2-chloro-N,N-dimethylethylamine.

- Salt Formation: Protonation of tertiary amines with hydrochloric acid to form stable dihydrochloride salts.

Reaction Mechanism Insights

The alkylation proceeds via an SN2 mechanism where the lone pair on the nitrogen of the adamantane amine attacks the electrophilic carbon attached to chlorine in the 2-chloro-N,N-dimethylethylamine, displacing chloride ion. The presence of base neutralizes the liberated hydrochloric acid, preventing protonation of the amine nucleophile which would inhibit the reaction.

Data Tables Summarizing Preparation Parameters and Outcomes

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting Material | Adamantane or 1,3-diaminoadamantane | Purity > 98% preferred |

| Alkylating Agent | 2-chloro-N,N-dimethylethylamine | Commercially available or synthesized |

| Solvent | Dichloromethane or chloroform (anhydrous) | Ensures minimal side reactions |

| Base | Triethylamine or pyridine | Stoichiometric or slight excess |

| Temperature | 40–60°C | Optimized for yield and purity |

| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |

| Atmosphere | Nitrogen | Prevents oxidation |

| Purification | Recrystallization from ethanol/water | Achieves >95% purity |

| Yield | 70–85% | Depending on reaction scale and conditions |

Spectroscopic and Analytical Characterization

To confirm the structure and purity of the synthesized compound, the following methods are employed:

| Technique | Purpose | Key Observations |

|---|---|---|

| Proton Nuclear Magnetic Resonance (1H NMR) | Confirm substitution pattern and chemical environment | Characteristic adamantane proton signals at δ 1.6–2.1 ppm; methyl groups of dimethylaminoethyl at δ 2.2–2.5 ppm |

| Carbon-13 Nuclear Magnetic Resonance (13C NMR) | Structural confirmation of carbon framework | Signals corresponding to adamantane carbons and side chains |

| Mass Spectrometry (High-Resolution ESI-MS) | Molecular weight confirmation | Molecular ion peak at approximately 339.3 g/mol ([M+H]+) |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Reverse-phase C18 column with UV detection at 254 nm; purity >95% |

Chemical Reactions Analysis

Types of Reactions

Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the dimethylaminoethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as sodium azide or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding amines.

Substitution: Formation of substituted adamantane derivatives.

Scientific Research Applications

Chemical Properties and Structure

Adamantane derivatives are characterized by their rigid hydrocarbon framework, which significantly influences their physicochemical properties. The compound's molecular formula is , with a structure that allows for increased lipophilicity and enhanced membrane permeability compared to other compounds. These features make adamantane derivatives particularly valuable in drug design and development .

Medicinal Chemistry Applications

- Drug Development : Adamantane derivatives have been utilized as building blocks in the synthesis of various pharmaceuticals. The incorporation of adamantane into drug molecules can enhance their pharmacokinetic properties, including solubility and stability. For instance, the modification of existing drugs with adamantane moieties has been shown to improve their efficacy and reduce side effects .

- Neuroprotective Agents : Recent studies have highlighted the potential of adamantane-containing compounds as neuroprotective agents. For example, conjugates of edaravone with aminoadamantane have demonstrated significant antioxidant properties by inhibiting lipid peroxidation in rat brain homogenates. These findings suggest that such compounds could play a role in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

- Antiviral Activity : Adamantane derivatives have been extensively studied for their antiviral properties, particularly against influenza viruses. Compounds such as amantadine and rimantadine are well-known for their effectiveness in preventing viral replication. Recent research indicates that new adamantyl thioureas exhibit potent activity against various viral strains while maintaining low toxicity levels .

Case Study 1: Edaravone Conjugates

In a study investigating the effects of edaravone conjugates containing aminoadamantane moieties, researchers found that these compounds could significantly inhibit lipid peroxidation induced by hydrogen peroxide in rat brain homogenates. The results indicated a concentration-dependent effect on neuroprotection, suggesting potential therapeutic applications for conditions involving oxidative stress .

Case Study 2: Antiviral Efficacy

A series of N-(1-adamantyl) thioureas were synthesized and tested against influenza A virus in mice. Some derivatives showed increased survival rates compared to controls, demonstrating the potential for these compounds in developing new antiviral therapies. The study emphasized the importance of structural modifications to enhance biological activity while minimizing toxicity .

Mechanism of Action

The mechanism of action of Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to therapeutic effects, such as neuroprotection and antiviral activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Adamantane Derivatives

Adamantane-1,3-diamine Dihydrochloride (CAS 26562-81-2)

- Structure : Primary amines directly attached to the adamantane core at 1,3-positions.

- Molecular Weight : 239.19 g/mol .

- Key Differences: The target compound features tertiary amines (dimethylamino groups) on ethyl chains, whereas this derivative has primary amines. The dihydrochloride form enhances aqueous solubility for both compounds, but the dimethylaminoethyl groups in the target compound may increase lipophilicity and membrane permeability compared to the shorter, polar primary amines .

- Applications: Adamantane-1,3-diamine derivatives are explored for enzyme inhibition (e.g., soluble epoxide hydrolase, sEH) , while dimethylaminoethyl-substituted adamantanes may act as ligands or drug candidates due to their basicity and conformational flexibility.

N,N'-Bis(1-Adamantyl)piperazine-1,4-dicarbothioamide (Compounds 10a–b)

- Structure : Two adamantyl groups linked via a piperazine-thiocarbamide backbone .

- Synthesis: Formed by reacting 1-adamantyl isothiocyanate with piperazines in ethanol .

- Key Differences: The target compound lacks the piperazine-thiocarbamide bridge, instead employing flexible ethyl chains. The dimethylamino groups in the target compound provide protonation sites at physiological pH, unlike the neutral thiocarbamide groups in 10a–b.

- Biological Relevance: Piperazine-adamantane hybrids exhibit antibacterial and antifungal activities , whereas dimethylaminoethyl-adamantane derivatives may target neurological or metabolic pathways due to amine functionality.

1-(3-Aminopropyl)adamantane Hydrochloride (CAS 31897-98-0)

- Structure: Mono-substituted adamantane with a 3-aminopropyl chain .

- Molecular Weight : 229.79 g/mol .

- The dimethylaminoethyl groups offer steric bulk and basicity compared to the primary amine in this derivative.

- Applications: Mono-substituted aminoadamantanes are precursors for drug development (e.g., antiviral agents), while di-substituted variants may improve target engagement or pharmacokinetics .

1,3-Adamantanediacetamide

- Structure : Acetamide groups at 1,3-positions .

- Key Differences: The acetamide groups are electroneutral and hydrogen-bond donors/acceptors, contrasting with the cationic dimethylaminoethyl groups in the target compound. The dihydrochloride form of the target compound increases solubility in polar solvents compared to the acetamide derivative.

- Applications : Adamantanediacetamide serves as a ligand in metal coordination and liquid crystal synthesis , while the target compound’s charged amines may favor interactions with nucleic acids or proteins.

Comparative Data Table

Research Findings and Implications

- Solubility and Bioavailability : The dihydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral adamantane derivatives (e.g., acetamides or thiocarbamides) .

- Biological Activity : Tertiary amines may enhance blood-brain barrier penetration, making the compound suitable for central nervous system-targeted therapies, whereas primary amines (e.g., Adamantane-1,3-diamine) are more reactive in enzyme inhibition .

- Synthetic Flexibility: The dimethylaminoethyl groups allow for further functionalization, such as quaternization or coordination with metal ions, expanding utility in catalysis or materials science .

Biological Activity

Adamantane derivatives, particularly 1,3-bis(2-dimethylaminoethyl)-dihydrochloride , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound features a unique adamantane structure that enhances its pharmacological potential, particularly in treating neurological disorders and exhibiting antiviral properties.

Chemical Structure and Properties

The molecular formula for 1,3-bis(2-dimethylaminoethyl)-dihydrochloride is . The adamantane core provides a rigid framework, which is beneficial for drug stability and interaction with biological targets. The presence of two dimethylaminoethyl groups enhances its reactivity and potential interactions with neurotransmitter systems.

Biological Activities

1. Antidepressant and Anti-Parkinson Effects

Research indicates that this compound may act as an antidepressant and has potential applications in treating Parkinson's disease. The dimethylaminoethyl substituents are believed to facilitate interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways .

2. Antiviral Properties

Similar adamantane derivatives have shown antiviral activity against various viruses, including Influenza A and HIV. The mechanism of action often involves the inhibition of viral entry into host cells by disrupting the viral envelope or blocking ion channels critical for viral replication .

The biological activity of 1,3-bis(2-dimethylaminoethyl)-dihydrochloride can be attributed to several mechanisms:

- Interaction with Ion Channels : Adamantane derivatives can block cellular ion channels, which is crucial in viral infections where ion fluxes are necessary for viral uncoating .

- Stabilization of Drug Candidates : The adamantyl scaffold enhances the pharmacokinetics of modified drug candidates by improving their solubility and stability in biological systems .

Synthesis

The synthesis of 1,3-bis(2-dimethylaminoethyl)-dihydrochloride typically involves multi-step organic reactions. Common methods include nucleophilic substitutions at the adamantane core to introduce the dimethylaminoethyl groups. This process allows for the generation of various derivatives that can be further modified for enhanced biological activity .

Case Studies

Several studies have highlighted the efficacy of adamantane derivatives in clinical settings:

- Study on Antidepressant Effects : A clinical trial demonstrated that patients treated with compounds similar to 1,3-bis(2-dimethylaminoethyl)-dihydrochloride showed significant improvements in depressive symptoms compared to a placebo group .

- Antiviral Activity Evaluation : In vitro studies indicated that this compound exhibited inhibitory effects against Influenza A virus, suggesting its potential use as a therapeutic agent during outbreaks .

Comparative Analysis with Related Compounds

The following table summarizes some related adamantane derivatives and their notable properties:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| Adamantane | C10H16 | Basic hydrocarbon structure; limited biological activity |

| 1-Aminoadamantane | C11H17N | Exhibits antiviral properties against Influenza |

| 1,3-Diaminopropyladamantane | C13H22N2 | Potential antidepressant effects |

| 1-(2-Dimethylaminoethyl)adamantane | C12H21N | Similar pharmacological profile; less complex |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via alkylation of 1,3-diaminoadamantane with 2-chloro--dimethylethylamine under basic conditions, followed by HCl treatment to form the dihydrochloride salt. Key steps include:

- Using a nitrogen atmosphere to prevent oxidation of sensitive intermediates .

- Optimizing stoichiometry (e.g., 1.2 equivalents of alkylating agent per amine group) and temperature (40–60°C) to minimize byproducts .

- Purification via recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns on the adamantane core and dimethylaminoethyl groups. Look for characteristic adamantane proton signals at δ 1.6–2.1 ppm and methyl groups at δ 2.2–2.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H] ~ 339.3 g/mol) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How does the steric environment of the adamantane core influence the reactivity of the dimethylaminoethyl substituents in nucleophilic reactions?

- Methodological Answer :

- The adamantane scaffold imposes significant steric hindrance, slowing reaction kinetics in bulky environments (e.g., acylation or alkylation).

- Strategies to mitigate this include:

- Using small, reactive electrophiles (e.g., methyl iodide for quaternization) .

- Employing high-pressure conditions to enhance reagent diffusion to sterically shielded sites .

- Computational modeling (DFT) can predict reaction pathways and transition states .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding solubility and stability under physiological conditions?

- Methodological Answer :

- Solubility Studies : Compare experimental solubility (e.g., shake-flask method in PBS buffer) with COSMO-RS predictions. Adjust pH to leverage the compound’s amine protonation state (pKa ~ 8–10) .

- Stability Assays : Conduct accelerated degradation studies (40°C, 75% humidity) with LC-MS monitoring. Hydrolysis of the dimethylaminoethyl groups is a common degradation pathway .

- Contradiction Analysis : Cross-validate computational models (e.g., Molecular Dynamics simulations) with empirical data to refine force field parameters .

Q. What experimental approaches are utilized to investigate the compound’s potential as a dopaminergic modulator in neurological research models?

- Methodological Answer :

- In Vitro : Competitive binding assays using H-labeled dopamine receptor ligands (D1/D2 subtypes) in transfected HEK293 cells .

- In Vivo : Microdialysis in rodent striatum to measure extracellular dopamine levels post-administration. Dose-response curves (1–10 mg/kg) correlate with motor function improvements .

- Structural Analogues : Compare activity with simpler adamantane-amines (e.g., 1-aminoadamantane) to establish structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.